

An In-depth Technical Guide to Benzyl prop-2-yn-1-ylcarbamate

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Compound of Interest

Compound Name: *Benzyl prop-2-yn-1-ylcarbamate*

Cat. No.: *B121593*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl prop-2-yn-1-ylcarbamate, with the IUPAC name benzyl N-prop-2-ynylcarbamate, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry.^[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug development, drawing upon the known biological activities of its constituent benzyl carbamate and propargylamine moieties. Particular attention is given to its potential as an enzyme inhibitor and its relevance in targeting signaling pathways crucial in immunology and oncology, such as the cGAS-STING pathway.

Chemical and Physical Properties

Benzyl prop-2-yn-1-ylcarbamate is a stable organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	benzyl N-prop-2-ynylcarbamate	PubChem CID 11137906[1]
Synonyms	N-Cbz-propargylamine, Benzyl N-(prop-2-yn-1-yl)carbamate	PubChem CID 11137906[1]
CAS Number	120539-91-5	PubChem CID 11137906[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	PubChem CID 11137906[1]
Molecular Weight	189.21 g/mol	PubChem CID 11137906[1]
Melting Point	39-41 °C	LookChem[2], Sigma-Aldrich[3]
Boiling Point	324 °C at 760 mmHg	Sigma-Aldrich[3]
Solubility	Soluble in Ethanol	LookChem[2]
Appearance	Low Melting Solid / Powder	Fluorochem, Sigma-Aldrich[3]
Storage Temperature	2-8°C	LookChem[2]

Spectroscopic Data

The structural confirmation of **Benzyl prop-2-yn-1-ylcarbamate** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR: The PubChem database provides information on the ¹³C NMR spectrum of **Benzyl prop-2-yn-1-ylcarbamate**.[1]
- ¹H NMR: While a specific spectrum for the title compound is not readily available in the provided search results, the ¹H NMR spectrum of the related compound, N-benzylprop-2-yn-1-amine, can offer insights into the expected signals for the benzyl and propargyl groups.[4]

Mass Spectrometry (MS)

- GC-MS: The PubChem entry for **Benzyl prop-2-yn-1-ylcarbamate** indicates the availability of GC-MS data, which is crucial for determining the molecular weight and fragmentation pattern of the compound.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of a carbamate generally shows characteristic absorption bands for the N-H stretching (around 3300 cm^{-1}), C=O stretching (around 1700 cm^{-1}), and C-N stretching.

Experimental Protocol: Synthesis of Benzyl prop-2-yn-1-ylcarbamate

The synthesis of **Benzyl prop-2-yn-1-ylcarbamate** can be achieved via a Schotten-Baumann reaction between propargylamine and benzyl chloroformate. This method is widely used for the N-protection of amines as carbamates.

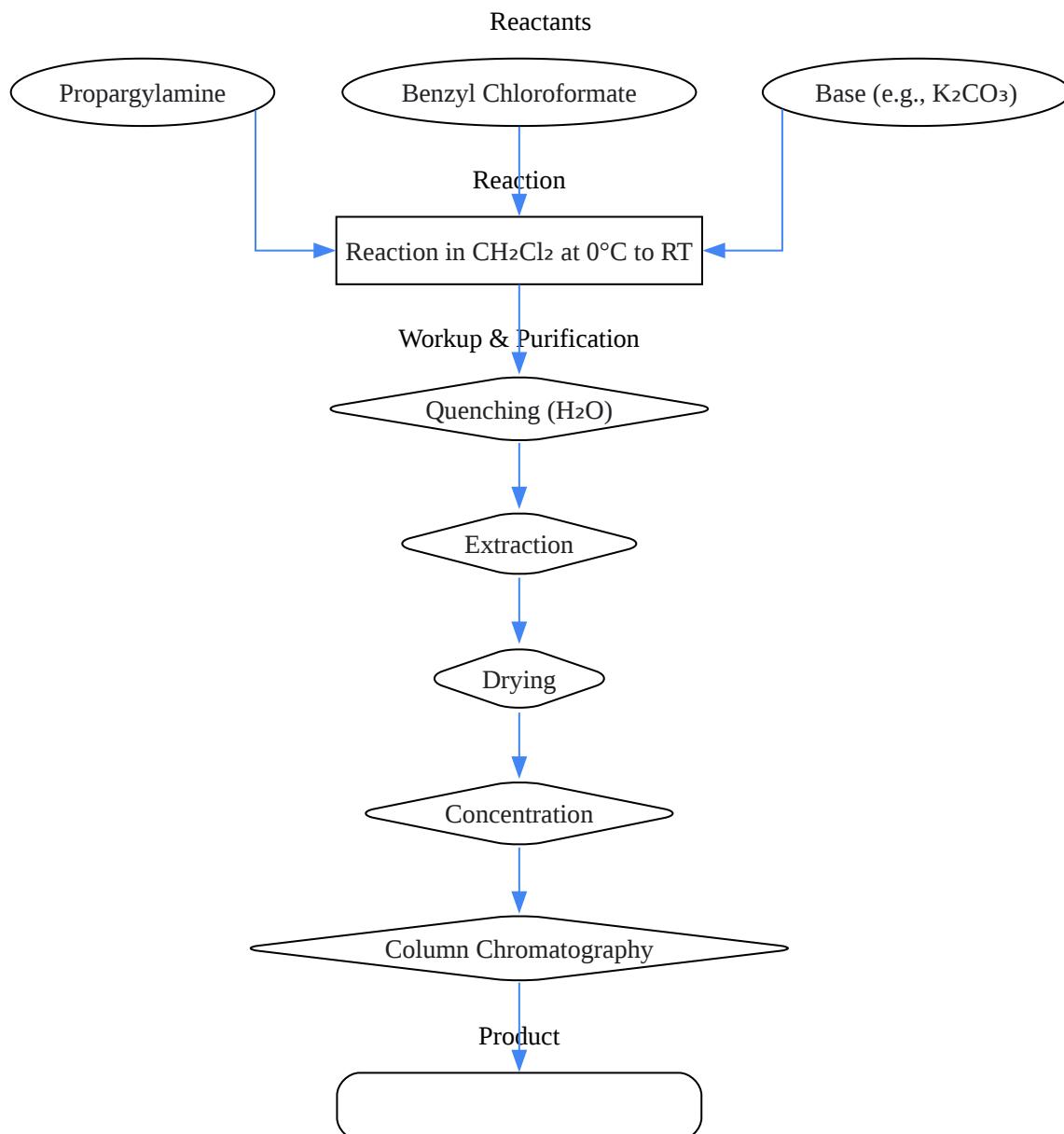
Materials and Reagents

- Propargylamine (prop-2-yn-1-amine)
- Benzyl chloroformate
- Potassium carbonate (K_2CO_3) or other suitable base (e.g., triethylamine)
- Dichloromethane (CH_2Cl_2) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve propargylamine in dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add potassium carbonate to the solution.
- Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate dropwise to the stirred suspension. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
- Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Benzyl prop-2-yn-1-ylcarbamate**.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **Benzyl prop-2-yn-1-ylcarbamate**.

Applications in Drug Development

While specific biological studies on **Benzyl prop-2-yn-1-ylcarbamate** are not extensively documented, the well-established pharmacological importance of its constituent moieties—benzyl carbamate and propargylamine—provides a strong rationale for its investigation as a potential therapeutic agent.[5][6]

Enzyme Inhibition

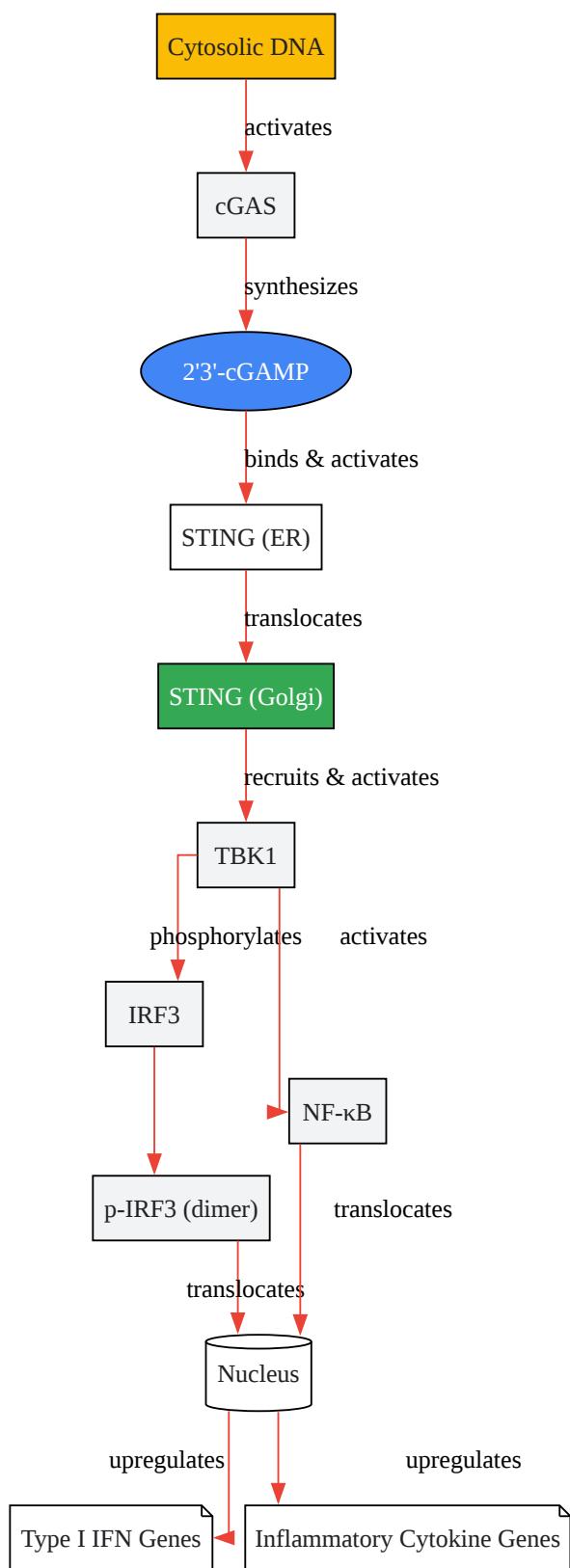
- **Benzyl Carbamate Moiety:** Benzyl carbamate derivatives have been identified as inhibitors of various enzymes. For instance, they have shown inhibitory activity against coronavirus Mpro enzymes, which are crucial for viral replication.[7] They have also been investigated as inhibitors of carbonic anhydrases, with some isoforms being inhibited in the low micromolar range.[8]
- **Propargylamine Moiety:** The propargylamine functional group is a key component in several marketed drugs, particularly as irreversible monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[9] The alkyne functionality can act as a "warhead" for covalent modification of enzyme active sites.

Given these precedents, **Benzyl prop-2-yn-1-ylcarbamate** presents an interesting scaffold for the design of novel enzyme inhibitors, potentially targeting proteases, oxidoreductases, or other enzyme classes relevant to human diseases.

Modulation of Signaling Pathways

Cellular signaling pathways are critical targets in modern drug discovery. The innate immune system, for example, relies on intricate signaling cascades to detect and respond to pathogens and cellular damage.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune response to cytosolic DNA.[10][11] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.

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Caption: The cGAS-STING signaling pathway.

While direct modulation of the cGAS-STING pathway by **Benzyl prop-2-yn-1-ylcarbamate** has not been reported, its structural features suggest potential for interaction with components of this or other signaling cascades. The development of small molecule modulators of such pathways is a highly active area of research in drug discovery.

Conclusion

Benzyl prop-2-yn-1-ylcarbamate is a versatile molecule with a straightforward synthesis. The known biological activities of its constituent functional groups make it a compelling candidate for further investigation in drug discovery programs. Its potential as an enzyme inhibitor and a modulator of key signaling pathways warrants exploration by researchers in both academic and industrial settings. This technical guide provides a foundational resource to facilitate such endeavors.

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